molecular formula C8H18N2 B1369078 Methyl[2-(piperidin-4-yl)ethyl]amine

Methyl[2-(piperidin-4-yl)ethyl]amine

Cat. No.: B1369078
M. Wt: 142.24 g/mol
InChI Key: UEVPXWVZFSQUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-(piperidin-4-yl)ethyl]amine is a secondary amine featuring a piperidine ring substituted at the 4-position with an ethylamine moiety, where the terminal amine is methylated. Its structure combines the rigidity of the piperidine scaffold with the flexibility of an ethyl linker, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound is often utilized in reductive amination reactions (e.g., in and ) and is available commercially as a dihydrochloride salt (CAS: 118768-93-7) for research applications . Its molecular formula is C₈H₁₈N₂, with a molar mass of 142.24 g/mol.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-methyl-2-piperidin-4-ylethanamine

InChI

InChI=1S/C8H18N2/c1-9-5-2-8-3-6-10-7-4-8/h8-10H,2-7H2,1H3

InChI Key

UEVPXWVZFSQUKS-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(piperidin-4-yl)ethyl]amine typically involves the reaction of piperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be monitored using techniques such as UV-Visible and FTIR spectroscopy .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Methyl[2-(piperidin-4-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tertiary Amine Derivatives

  • [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (C₉H₂₁N₃) This tertiary amine replaces the methyl group in Methyl[2-(piperidin-4-yl)ethyl]amine with a dimethylamino group.
  • Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
    Featuring branched alkyl chains, this compound exhibits increased steric hindrance compared to this compound, which may reduce enzymatic degradation but limit binding to flat receptor sites .
Compound Molecular Formula Key Structural Features Potential Applications
This compound C₈H₁₈N₂ Secondary amine, ethyl linker Intermediate in reductive amination
[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine C₉H₂₁N₃ Tertiary amine, dimethyl substitution CNS drug candidates
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine C₁₂H₂₆N₂ Branched alkyl groups Lipophilic scaffold for agrochemicals

Aromatic and Heterocyclic Derivatives

  • [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine (C₁₅H₂₅N₃) The benzyl group introduces aromaticity, enabling π-π interactions with protein targets. This modification is common in kinase inhibitors and receptor antagonists .
  • ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)amine
    The 3-fluorophenyl substituent adds electronegativity, enhancing halogen bonding with biological targets. Such derivatives are explored in positron emission tomography (PET) tracers .
Compound Molecular Formula Key Structural Features Potential Applications
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine C₁₅H₂₅N₃ Aromatic benzyl group Kinase inhibitors
({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)amine C₁₄H₂₀FN₂ Fluorinated aromatic ring PET imaging agents

Functionalized Piperidine Derivatives

  • 2-(4-AMINO-1-(3-METHOXYPHENYL)PIPERIDIN-4-YL)ACETIC ACID This compound incorporates a carboxylic acid group and a methoxyphenyl substituent, enhancing water solubility and enabling conjugation strategies in prodrug design .
  • 1-ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine
    The pyridine ring introduces a basic nitrogen, improving solubility and metal coordination properties, relevant in catalysis or metalloenzyme inhibition .
Compound Molecular Formula Key Structural Features Potential Applications
2-(4-AMINO-1-(3-METHOXYPHENYL)PIPERIDIN-4-YL)ACETIC ACID C₁₄H₂₁N₂O₃ Carboxylic acid, methoxyphenyl Prodrug synthesis
1-ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine C₁₂H₂₀N₃ Pyridine heterocycle Catalysis, enzyme inhibition

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